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Algicon

Cat. No.: B1168130
CAS No.: 111565-85-6
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Description

Historical Context of Alginate in Scientific Inquiry

The scientific investigation into alginates dates back to the late 19th century. British chemical scientist E. C. C. Stanford first discovered alginic acid in kelp in 1881 and patented an extraction process in the same year . His initial work involved soaking algae in water or diluted acid, followed by extraction with sodium carbonate and precipitation with acid . Stanford's pioneering efforts contributed significantly to the early understanding of alginic acid, though he initially believed it contained nitrogen . Further research in the early 20th century confirmed uronic acid as a constituent of alginic acid, with independent groups identifying D-mannuronic acid in the hydrolysate . The identification of L-guluronic acid followed later in 1950 through chromatographic techniques . This historical progression highlights the gradual unraveling of the complex chemical nature of alginates.

Scope of Alginate-Related Chemical Research

Research involving alginates spans a broad spectrum of chemical and applied sciences. Due to their biocompatibility, biodegradability, low toxicity, and ease of gelation, alginates have become important biomaterials . Chemical research focuses on understanding and manipulating their intrinsic properties, such as solubility, viscosity, and gelling behavior, which are influenced by factors like molecular weight, pH, ionic strength, and the ratio and sequence of M and G units .

Detailed research findings include studies on the relationship between the M/G ratio and gel properties. Alginates with a low M/G ratio and a high proportion of G-blocks tend to form strong and rigid gels, while those with a high M/G ratio and fewer G-blocks result in softer and more elastic gels . The ability of G-blocks to bind divalent cations, such as calcium ions, through a mechanism often described by the "Egg-Box" model, is fundamental to their gelling properties .

The scope of alginate research also encompasses chemical modifications to enhance or alter their properties for specific applications . These modifications can target the hydroxyl and carboxyl groups along the polymer chain and include techniques like oxidation, esterification, and crosslinking . Research explores the use of alginates in various fields, including food science as thickeners, emulsifiers, and stabilizers, and extensively in biomedical applications such as wound dressings, drug delivery systems, and tissue engineering scaffolds .

Fundamental Polymeric Framework of Alginates

Alginates are linear, unbranched heteropolysaccharides composed of repeating units of β-D-mannuronic acid (M) and α-L-guluronic acid (G) . These uronic acids are linked together by (1→4) glycosidic bonds . The monomers are arranged in blocks of varying lengths and sequences: MM blocks, GG blocks, and alternating MG blocks . The specific composition and sequential arrangement of these blocks are determined by the biological source of the alginate, whether it is extracted from different species of brown algae or produced by bacteria .

The structure of β-D-mannuronic acid typically exists in the ⁴C₁ ring conformation, while α-L-guluronic acid is in the ¹C₄ conformation . This structural difference, particularly the axial-equatorial-axial arrangement of hydroxyl groups in the α-L-guluronic acid units, facilitates the cooperative binding of divalent cations, which is essential for the formation of stable hydrogels via the "Egg-Box" mechanism . The molecular weight of commercial sodium alginates can range significantly, typically between 32,000 and 400,000 g/mol .

The anionic nature of alginates is due to the presence of carboxyl groups on each uronic acid residue . These carboxyl groups have different pKa values; the pKa of guluronic acid is approximately 3.6, while that of mannuronic acid is around 3.3 . This anionic character allows alginates to interact with cations, leading to their water solubility (in the case of monovalent cations like sodium) or gel formation (in the presence of divalent or trivalent cations) .

Here is a table summarizing some research findings on the M/G ratio and gel properties:

Alginate Source SpeciesM/G Ratio RangeTypical Gel PropertiesReference
Sargassum0.8 to 1.5Strong gels (from hot water species)
Laminaria2.26Soft and elastic gels
Alginates with low M/G ratio (<1)<1Strong and rigid gels
Alginates with high M/G ratio (>1)>1Soft and elastic gels

Note: This table is illustrative and based on reported trends; specific properties can vary based on extraction methods and other factors.

Properties

CAS No.

111565-85-6

Molecular Formula

C19H22F2N4O3

Synonyms

Algicon

Origin of Product

United States

Chemical Structure and Molecular Architecture of Alginates

Monomeric Units: β-D-Mannuronopyranosyl (M) and α-L-Guluronopyranosyl (G) Residues

The two primary monomeric units found in alginates are β-D-mannuronic acid (M) and its C5 epimer, α-L-guluronic acid (G). These residues are the building blocks that assemble to form the alginate polymer chain.

Block Copolymeric Sequences: MM, GG, and MG Blocks

Alginate is not a random copolymer of M and G residues. Instead, the monomers are typically arranged in a block-wise manner, forming sequences of repeating units. These blocks can be homopolymeric sequences of mannuronate residues (MM blocks), homopolymeric sequences of guluronate residues (GG blocks), or heteropolymeric sequences of alternating mannuronate and guluronate residues (MG or GM blocks). The proportion and distribution of these blocks along the polymer chain vary depending on the source of the alginate.

Influence of Monomer Distribution and M/G Ratio on Polymeric Behavior

The relative proportion of M and G residues, expressed as the M/G ratio, and the sequential arrangement of these residues in blocks have a profound impact on the physicochemical properties and polymeric behavior of alginates.

The different block structures contribute distinct conformational preferences and behaviors to the polymer. MM blocks tend to form a more flexible, ribbon-like structure. GG blocks, due to their diaxial linkages, form a more rigid, buckled or folded structure. MG blocks adopt a more flexible, helix-like conformation.

A key property influenced by the block structure is the ability of alginate to form gels in the presence of divalent cations, such as calcium ions (Ca²⁺). The rigid GG blocks are primarily responsible for the cooperative binding of divalent cations, leading to the formation of a characteristic "egg-box" structure where cations are coordinated between guluronate residues of adjacent polymer chains, creating junction zones in the gel network. Alginates with a higher content of G residues and longer GG blocks generally form stronger and more brittle gels.

The M/G ratio and block distribution vary significantly depending on the source, such as different species of brown algae or bacteria, and can even be influenced by factors like the age of the algae or seasonal variations. This variability in molecular architecture allows for alginates with tailored properties for various applications.

Here is a summary of the influence of block types on alginate properties:

Block TypeMonomer LinkageConformationInfluence on Gelation (with Divalent Cations)Influence on Gel Properties
MM(1→4)-β-D (diequatorial)Ribbon-likeLower affinity for cationsSofter, more elastic gels
GG(1→4)-α-L (diaxial)Rigid, foldedHigh affinity for cations, forms junction zonesStronger, more brittle gels
MG (or GM)(1→4)-equatorial/axialHelix-likeLower affinity for cationsContributes to flexibility

The molecular weight of the alginate chains also plays a role in the physical properties, such as the viscosity of solutions and the mechanical properties of gels, with higher molecular weight generally leading to increased viscosity and improved gel properties.

Chemical Synthesis and Derivatization of Alginates

Extraction and Purification Methodologies from Natural Sources

The extraction of alginate from brown seaweeds typically involves several steps. Initially, the seaweed undergoes mechanical size reduction and soaking, often in a formaldehyde (B43269) solution, to remove unwanted compounds and pigments. This is followed by an acid or alkali pre-treatment to break down the plant cell wall. The crucial step is the alkaline extraction, usually with sodium carbonate, which converts the water-insoluble alginic acid and its salts in the seaweed into soluble sodium alginate. The soluble sodium alginate is then released into the liquid phase.

Several methods exist for recovering and purifying sodium alginate from the extraction solution. One common approach involves adding a calcium salt to precipitate water-insoluble calcium alginate. This calcium alginate can then be separated. To further purify, acid is added to convert it back to alginic acid, followed by the addition of sodium carbonate to yield purified sodium alginate. Another method involves precipitating the sodium alginate directly from the aqueous extract by adding alcohol, typically ethanol (B145695) or isopropanol. The precipitated polymer is then separated, washed, and dried. The choice of extraction and purification method can influence the yield, molecular weight, and properties of the resulting alginate. For instance, acid treatment during extraction or purification can lead to degradation of the polysaccharide chain, reducing molecular weight. nih.gov

Chemical Modification of Hydroxyl Functionalities

The hydroxyl groups at the C-2 and C-3 positions of the uronic acid residues in the alginate backbone are targets for various chemical modifications. nih.gov

Oxidation Reactions (e.g., Alginate Dialdehyde (B1249045) Synthesis)

Oxidation of alginates primarily targets the vicinal hydroxyl groups at the C-2 and C-3 positions, leading to the cleavage of the C-C bond and the introduction of aldehyde groups. nih.govmdpi.comntnu.no Sodium periodate (B1199274) (NaIO4) is a commonly used oxidizing agent for this reaction. nih.govusu.ac.id This process yields alginate dialdehyde (ADA), a derivative with increased reactivity compared to native alginate. nih.govmdpi.com The oxidation results in a more flexible polymer chain and can lead to a decrease in molecular weight. nih.govntnu.nomdpi.com The degree of oxidation can be controlled by adjusting reaction parameters such as the molar ratio of sodium periodate to uronic acid monomers and reaction time. usu.ac.idmdpi.commdpi.com FT-IR spectroscopy can be used to confirm the formation of aldehyde groups in ADA, showing a characteristic absorption peak around 1627-1630 cm-1. usu.ac.idunmul.ac.id

Reductive Amination Reactions

Reductive amination is a common reaction performed on oxidized alginate (ADA). mdpi.comnih.gov This two-step process involves the reaction between the aldehyde groups of ADA and primary amines to form a Schiff base, followed by the reduction of the Schiff base to a stable secondary amine. mdpi.comntnu.no Sodium cyanoborohydride (NaBH3CN) is frequently employed as a reducing agent in reductive amination to selectively reduce the imine formed and avoid reducing unreacted aldehyde groups. mdpi.com Milder reducing agents like α-picoline borane (B79455) (pic-BH3) have also been reported. mdpi.comntnu.nocapes.gov.br Reductive amination allows for the conjugation of various molecules containing amino groups, such as peptides or alkyl amines, to the alginate backbone. mdpi.commdpi.comcapes.gov.br The efficiency of the coupling and the degree of substitution can be influenced by factors like the concentration of the amine and reducing agent, temperature, and pH. ntnu.no

Sulfation and Copolymerization Approaches

Sulfation of alginates involves the introduction of sulfate (B86663) groups, typically onto the hydroxyl functionalities. mdpi.comnih.gov Chlorosulfonic acid is a common reagent for sulfation, allowing for varying degrees of functionalization. nih.gov Sulfated alginates can exhibit properties similar to heparin, a natural sulfated polysaccharide. nih.govacs.org However, sulfation can negatively impact the gelling ability of alginates by disrupting the GG blocks responsible for ionic cross-linking with divalent cations. nih.gov

Copolymerization approaches involve grafting other polymer chains onto the alginate backbone, often utilizing the hydroxyl groups as initiation sites. mdpi.commdpi.com This can be achieved through various polymerization techniques. Graft copolymerization can modify the properties of alginate, such as thermal stability. mdpi.com

Coupling with Cyclodextrin (B1172386) Units

Cyclodextrins (CDs), cyclic oligosaccharides with hydrophobic cavities, can be coupled to alginates to introduce inclusion complex formation capabilities. mdpi.comresearchgate.netresearchgate.net This coupling can be achieved through multi-step synthesis routes. One method involves activating the hydroxyl groups of alginate and then coupling them with amino-functionalized cyclodextrins. researchgate.netconicet.gov.ar Another strategy involves synthesizing modified alginate and cyclodextrin derivatives that can be selectively coupled, for instance, via a reductive amination-type reaction. researchgate.netconicet.gov.ar Coupling with cyclodextrins can alter the release profiles of molecules from alginate hydrogels by forming inclusion complexes. researchgate.netresearchgate.net

Chemical Modification of Carboxyl Functionalities

The carboxyl groups at the C-6 position of the uronic acid residues are another primary site for chemical modification in alginates. nih.gov Modifications targeting the carboxyl groups can lead to the formation of ester or amide derivatives. Carbodiimide (B86325) chemistry, often using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), is a widely used method for forming amide linkages between the carboxyl groups of alginate and molecules containing primary amine groups. acs.org This method is popular due to the solubility of reagents in aqueous conditions and the absence of harsh conditions that could degrade the polymer. nih.gov However, modifying a high degree of carboxyl groups can negatively impact the alginate's ability to form hydrogels through ionic cross-linking with divalent cations, as these groups are essential for this interaction. nih.gov Strategies that involve modifications which restore carboxyl groups after functionalization are being explored to maintain gel integrity and mechanical properties. nih.gov Other methods for modifying carboxyl groups include esterification and reactions like the Ugi reaction. nih.gov

Esterification Reactions

Esterification is a common method used to introduce hydrophobic alkyl chains onto the alginate backbone, primarily by reacting the carboxyl groups with alcohols. researchgate.netacs.orgresearchgate.net This reaction forms ester linkages. While direct esterification of alginic acid with linear alkanols in the presence of acid or alkaline catalysts is possible, achieving a high degree of esterification can be challenging and may lead to polysaccharide chain degradation under strongly acidic conditions and high temperatures. rsc.orggoogle.com

Research has explored methods to overcome these limitations, such as using tetrabutylammonium (B224687) salts of alginic acid and alkyl halides in organic solvents, which can achieve higher degrees of substitution and chemoselectivity towards carboxyl groups. mdpi.comrsc.orgmdpi.com For instance, a method for preparing ethyl alginate with an esterification degree higher than 68% has been reported using alginic acid, anhydrous ethanol, a dehydrating agent, and a catalyst under reflux conditions. google.com

Transition metal-alginate complexes have also been investigated as heterogeneous catalysts for esterification reactions, demonstrating their potential in catalyzing the esterification of fatty acids. scientific.net

Ugi Reaction Applications

The Ugi multicomponent reaction is a versatile tool for the derivatization of alginates, allowing for the simultaneous coupling of four different components: an amine, a carbonyl compound (ketone or aldehyde), an isocyanide, and a carboxylic acid. mdpi.comacs.orgresearchgate.net This reaction can be used to synthesize alginate amides and introduce hydrophobic groups onto the alginate backbone, leading to amphiphilic derivatives. acs.orgmdpi.comresearchgate.netx-mol.net

Studies have demonstrated the synthesis of alginate hydrogels via the Ugi reaction using bifunctional cross-linkers like 1,5-diaminopentane, forming diamide (B1670390) linkages between alginate chains. acs.org The gelation time in these reactions can be influenced by factors such as alginate concentration, cross-linking density, and reaction temperature. acs.org

Amphiphilic alginate derivatives synthesized via the Ugi reaction have shown the ability to form self-assembled spherical micelles in aqueous media, which can be utilized for the encapsulation and controlled release of hydrophobic substances. x-mol.netrsc.org The properties of these micelles, such as size and encapsulation efficiency, can be influenced by factors like salt concentration and pH. rsc.org

Amidation Reactions

Amidation reactions involve the formation of amide bonds between the carboxyl groups of alginate and amine compounds. acs.orgmdpi.comacs.org This modification is commonly used to increase the hydrophobicity of alginates by grafting hydrophobic amines onto the polysaccharide backbone. mdpi.comacs.org

Coupling agents such as EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are frequently used to facilitate amidation in aqueous media. mdpi.comacs.org Amidation can significantly influence the hydrophilicity of alginates and has been used to synthesize alginate amides for applications such as food packaging coatings, where improved water barrier properties are desired. acs.org

The reaction of alginate propylene (B89431) glycol esters with alkylamines can also yield amide derivatives of alginic acid. mdpi.com The incorporation of hydrophobic domains through amidation results in amphiphilic materials with altered properties. mdpi.com

Advanced Derivatization Strategies

Beyond basic functional group modifications, more advanced strategies are employed to create alginate derivatives with tailored properties for specific applications.

Phosphorylation of Alginate

Phosphorylation involves the introduction of phosphate (B84403) groups onto the alginate structure. This modification can be achieved using phosphorylating agents such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus (V) oxychloride (POCl₃) in vapor phase, or through heterogeneous reactions involving urea (B33335) and phosphate or phosphoric acid. sciforum.netresearchgate.netsciforum.netacs.org

Studies using NMR spectroscopy have revealed that phosphorylation of alginate residues can occur, with a preference for the C3 carbon of the mannuronic acid (M) residues. researchgate.netacs.orgnih.gov The degree of phosphorylation can be influenced by reaction conditions, including the amount of urea present. acs.org

Phosphorylated alginates and their blends with unmodified alginate can form hydrogels with altered properties, such as enhanced resistance to degradation by chelating agents compared to ionically cross-linked alginate hydrogels. nih.gov

Chemoselective Cross-linking via Staudinger Ligation

Chemoselective cross-linking allows for the formation of stable covalent linkages within alginate hydrogels or for the immobilization of functional molecules. The Staudinger ligation is a bioorthogonal reaction that can be utilized for this purpose, involving the reaction between azide-functionalized alginate and phosphine-terminated molecules. nih.govresearchgate.netcapes.gov.bracs.org

In this approach, azide (B81097) groups are typically introduced onto the alginate backbone through reactions involving carbodiimide chemistry and a heterobifunctional linker. nih.govcapes.gov.bracs.org Subsequent incubation with phosphine-functionalized polymers, such as polyethylene (B3416737) glycol (PEG), leads to the formation of stable covalent cross-links via the Staudinger ligation scheme. nih.govresearchgate.netcapes.gov.bracs.org

This method allows for the generation of covalently cross-linked alginate-PEG gels, and the characteristics of the resulting gels can be modulated by controlling the ratio of phosphine (B1218219) to azide groups. nih.govcapes.gov.br Importantly, azide-functionalized alginate retains its ability to form hydrogels through ionic cross-linking with divalent cations, enabling the creation of hybrid networks or post-gelation functionalization. nih.govcapes.gov.br

Graft Copolymerization for Hydrophobicity Modulation

Graft copolymerization is a method to introduce polymer side chains onto the alginate backbone, which can significantly alter its properties, including hydrophobicity. acs.orgijres.orgrsc.orgnih.gov This technique involves grafting hydrophobic monomers or polymers onto the hydrophilic alginate chain, resulting in amphiphilic graft copolymers. acs.orgmdpi.com

Various monomers and polymers can be grafted onto alginate, such as poly(methyl methacrylate) (PMMA), poly(acrylonitrile) (PAN), and poly(N-isopropylacrylamide) (PNIPAM). acs.org Initiators like potassium persulfate are commonly used to initiate the graft copolymerization reaction. ijres.orgrsc.org

Peptide-Modified Alginate Synthesis

The modification of alginates with peptides is a key strategy to impart specific biological functionalities, such as enhanced cell adhesion, to these naturally derived polysaccharides. Alginates, composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues, possess carboxyl groups that serve as primary sites for chemical conjugation with peptides, typically via the peptide's free amino groups mdpi.commdpi.comntnu.no. Various chemical methods have been developed for this purpose, with carbodiimide chemistry being the most commonly employed approach mdpi.commdpi.comnih.gov.

Carbodiimide Chemistry: This method typically involves the activation of the carboxylic acid groups on the alginate backbone using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) mdpi.commdpi.comnih.gov. Often, N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) is used in conjunction with EDC to form a more stable activated ester intermediate (NHS-ester) mdpi.commdpi.comnih.govresearchgate.net. This activated ester can then react with the free amino groups present in the peptide sequence, forming a stable amide bond and thus conjugating the peptide to the alginate chain mdpi.comnih.gov.

The reaction conditions, including the molar ratios of alginate carboxyl groups, carbodiimide, and peptide, as well as pH and reaction time, are critical for achieving desired coupling efficiency and minimizing side reactions mdpi.comrsc.org. Side reactions can include the hydrolysis of the activated ester or the formation of N-acylurea byproducts rsc.orgresearchgate.net. Studies have shown that the average coupling efficiency using carbodiimide chemistry can vary, with reported degrees of substitution (DS) ranging from 0.1 to 1.0 mol% of the peptide per uronate monomer or 0.1-0.2% of the sugar units substituted by peptide in some cases mdpi.comresearchgate.netnih.gov.

Reductive Amination following Periodate Oxidation: An alternative approach involves the partial oxidation of alginate using sodium periodate, which cleaves the carbon-carbon bonds in vicinal diols (specifically at the C2 and C3 positions of uronic acid residues), generating reactive aldehyde groups mdpi.commdpi.comntnu.no. These aldehyde groups can then react with the amino groups of the peptide to form Schiff bases, which are subsequently reduced to stable secondary amine linkages through reductive amination mdpi.commdpi.comntnu.no. This method can offer better control over the degree of substitution and potentially reduce unwanted by-products compared to carbodiimide chemistry ntnu.no. L-Tyrosine methyl ester has been used as a model compound in establishing protocols for this method ntnu.no.

Click Chemistry Approaches: More recently, click chemistry methods have been explored for peptide conjugation to alginates due to their high efficiency, specificity, and bioorthogonality nih.govresearchgate.netacs.org. These include thiol-Michael addition and azide-alkyne cycloaddition reactions nih.govresearchgate.netacs.org. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) have been utilized nih.govresearchgate.netacs.org. These methods often require prior modification of either the alginate or the peptide with complementary functional groups (e.g., alkynes or azides) nih.govacs.org.

Peptides Used and Research Findings: A variety of bioactive peptides have been conjugated to alginates to enhance their interaction with cells. The arginine-glycine-aspartic acid (RGD) sequence, derived from extracellular matrix proteins like fibronectin, is widely used to promote cell adhesion by interacting with integrin receptors on the cell surface ntnu.noresearchgate.netntnu.no. Other peptides explored include GRGDSP, TYRAY (derived from bone sialoprotein), YIGSR, RRETEWA, and IKVAV ntnu.norsc.orgmdpi.comrsc.org.

Research findings highlight the impact of peptide modification on the biological and physicochemical properties of alginate materials. For example, studies with RGD-peptide modified alginates have demonstrated improved adhesion of various cell types, including mouse myoblast cells (C2C12) and human tooth stem cells (RP89), compared to unmodified alginate mdpi.comntnu.no. The degree of peptide substitution influences the extent of cell adhesion mdpi.comntnu.no.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are commonly used to confirm successful peptide conjugation and determine the degree of substitution nih.govresearchgate.netmdpi.com. NMR can reveal specific signals corresponding to the conjugated peptide, while XPS can quantify the nitrogen content introduced by the peptide researchgate.netmdpi.com. Studies have shown varying substitution efficiencies depending on the coupling method used; for instance, DMTMM activation reportedly led to a higher substitution effectivity (65%) compared to the EDC/NHS approach in one study involving TYRAY peptide conjugation mdpi.com.

While peptide modification enhances bioactivity, it can sometimes affect the physical properties of alginate hydrogels, such as stability, viscosity, and stiffness, depending on the modification method and the extent of substitution rsc.org. However, maintaining the alginate's gel-forming ability, which relies on the presence of free carboxyl groups, is crucial for applications like tissue engineering scaffolds mdpi.comresearchgate.netnih.gov.

The table below summarizes some research findings on peptide-modified alginate synthesis and properties:

Peptide SequenceCoupling MethodDegree of Substitution (DS)Observed Effect on CellsReference
GRGDSPPeriodate Oxidation/Reductive Amination3.9–6.9% (per uronate monomer)Improved adhesion of C2C12 and RP89 cells mdpi.comntnu.no
RGDCarbodiimide Chemistry0.1–0.2% (of sugar units)Adhesion of Olfactory Ensheathing Cells (OECs) and myoblasts in 2D researchgate.netnih.gov
TYRAYEDC/NHSNot specified (confirmed by XPS)Positive effect on adhesion of human embryonic stem cells researchgate.netmdpi.com
TYRAYDMTMM65%Higher substitution effectivity than EDC/NHS; positive effect on hESC adhesion researchgate.netmdpi.com
RGD-LF branchedCarbodiimide ChemistryNot specified (confirmed by NMR, fluorescence)Supports mesenchymal stem cell adhesion, reduces bacterial colonization researchgate.net

These studies demonstrate that peptide modification of alginates through various chemical synthesis routes is a versatile method to create biomaterials with tailored biological functionalities for applications such as tissue engineering.

Mechanisms of Intermolecular Interactions and Self Assembly

Ionic Crosslinking Principles

Ionic crosslinking is a widely utilized method for inducing the gelation of Algicon. This process involves the interaction between multivalent cations and the negatively charged carboxylate groups present along the this compound polymer chains, which are copolymers of β-D-mannuronic acid (M) and α-L-guluronic acid (G) units. The specific arrangement and proportion of these units (forming MM, GG, and MG blocks) significantly influence the crosslinking behavior. rsc.org

"Egg-Box" Model and Divalent Cation Coordination (e.g., Ca²⁺, Ba²⁺, Sr²⁺)

The gelation of this compound by divalent cations, such as calcium (Ca²⁺), barium (Ba²⁺), and strontium (Sr²⁺), is classically described by the "egg-box" model. researchgate.netacs.org In this model, divalent cations coordinate with the carboxylate and hydroxyl groups of adjacent guluronate (G) blocks on different this compound chains. researchgate.netmdpi.com The specific stereochemistry of the α-L-guluronic acid units, particularly in GG blocks, provides a favorable conformation that allows for the cooperative binding of divalent cations between two polymer chains, forming a structure analogous to eggs in an egg carton. researchgate.netnih.gov This cooperative binding of cations between G blocks leads to the formation of junction zones, physically crosslinking the polymer network and resulting in gel formation. nih.gov While the "egg-box" model is well-established for divalent cations, the degree of filling of these "egg-box" cells by cations can be less than the theoretical maximum, varying depending on the specific cation. mdpi.comnih.gov For instance, studies have shown that the number of cations per C12 block (representing two monomeric units) can be approximately 0.3 for calcium, 0.6 for barium and zinc, and 0.65–0.7 for strontium. mdpi.comnih.gov Divalent alkaline earth cations like Ca²⁺, Ba²⁺, and Sr²⁺ are primarily reported to form ionic bonds exclusively with G-units in alginate. imec-publications.be

Trivalent Cation Interactions (e.g., Fe³⁺, Al³⁺)

Trivalent cations, such as iron(III) (Fe³⁺) and aluminum (Al³⁺), can also crosslink this compound chains through coordination with carboxylate and hydroxyl groups. mdpi.com Compared to divalent cations, trivalent cations typically form stronger and more stable crosslinks due to their higher charge density and coordination capability. mdpi.commdpi.comacs.org Trivalent cations are capable of forming three-dimensional crosslinking structures, in contrast to the more two-dimensional "egg-box" structures formed by divalent cations. nih.gov This leads to a more compact network and can result in significantly more stable gels. mdpi.comnih.gov While the exact gelation mechanism with some trivalent cations like Al³⁺ may still be under detailed investigation, Fe³⁺ ions have been shown to preferentially form coordination bonds with carboxyl groups. mdpi.com Trivalent cations can interact with carboxyl groups on both M and G blocks, unlike the more specific interaction of some divalent cations with primarily G blocks. imec-publications.bersc.org The binding strength of trivalent cations has been shown to exceed that of their divalent counterparts. mdpi.comacs.org

Impact of Cationic Species and Concentration on Gelation

The type and concentration of the cationic species used for ionic crosslinking significantly influence the gelation process and the resulting properties of the this compound hydrogel, including its mechanical strength, swelling behavior, and network structure. researchgate.netmdpi.comscispace.comnih.gov Different cations exhibit varying binding strengths and preferences for the M and G blocks within the this compound chains. mdpi.comnih.gov For example, the elastic modulus of alginate gels crosslinked with different divalent ions has been shown to decrease in the order of Cu²⁺ > Sr²⁺ = Ca²⁺ > Zn²⁺. nih.gov Ba²⁺ crosslinked gels have been reported to have higher compression moduli than those crosslinked by other divalent ions like Ca²⁺ and Sr²⁺, potentially due to the higher ionic radius of Ba²⁺. imec-publications.be Trivalent ions like Fe³⁺ have a stronger effect on the elastic modulus compared to divalent ions. nih.gov

Higher cation concentrations generally lead to a higher crosslinking density, resulting in stiffer and less swollen gels. However, very rapid gelation at high ion concentrations can lead to inhomogeneous crosslinking, with a denser network forming on the surface compared to the interior. imec-publications.be The diffusion rate of the cation into the this compound solution also plays a role in the homogeneity of the crosslinking. scispace.com The specific properties of the resulting gel are thus a complex interplay between the this compound's composition (M/G ratio, molecular weight) and the characteristics (valency, size, concentration, binding affinity) of the crosslinking cation. rsc.org

Covalent Crosslinking Pathways

In addition to ionic interactions, this compound can also undergo covalent crosslinking to form more stable and permanent network structures. This typically involves chemical reactions between functional groups on the this compound chains and external crosslinking agents. Covalent crosslinking generally provides stronger and more stable hydrogels compared to purely ionic crosslinking. mdpi.com

Chemical Agents and Reaction Conditions for Covalent Network Formation

Covalent crosslinking of this compound can be achieved through reactions involving the hydroxyl and carboxyl groups of the uronic acid residues. Various chemical agents can be employed for this purpose. For instance, carbodiimide (B86325) chemistry, often in conjunction with N-hydroxysuccinimide (NHS), can activate the carboxyl groups of this compound, allowing them to react with nucleophiles such as amine or hydrazide groups on a crosslinking molecule. Dihydrazides, such as adipic acid dihydrazide (ADH), are examples of molecules that can act as crosslinkers by reacting with activated carboxyl groups on different this compound chains, forming stable hydrazide linkages. atamanchemicals.comfishersci.ca Other strategies may involve the use of difunctional molecules that can react with hydroxyl groups or through Michael-type addition reactions if appropriate functional groups are introduced onto the this compound backbone. The specific reaction conditions, including pH, temperature, reaction time, and the concentration of this compound and the crosslinking agent, are critical for controlling the crosslinking density and the resulting hydrogel properties. mdpi.com

Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in the structure and interactions of alginates. These interactions occur both within the alginate chains (intramolecular) and between different alginate chains or between alginate and other molecules (intermolecular) nih.govencyclopedia.pub. The presence of numerous hydroxyl (-OH) and carboxyl (-COOH) groups along the alginate backbone facilitates the formation of these hydrogen bonds nih.govencyclopedia.pub.

Role of Hydroxyl and Carboxyl Groups in Hydrogen Bond Formation

The hydroxyl and carboxyl groups are the primary functional groups involved in hydrogen bond formation in alginates nih.govencyclopedia.pubnih.gov. Within the alginate structure, intramolecular hydrogen bonding between the hydroxyl and carboxyl groups contributes to the rigidity of the polymer chain nih.gov. Specifically, in polyguluronic acid (poly(G)) segments, typical hydrogen bonds are observed between the hydroxyl group on C2 of one residue and the carboxyl residue in an adjacent residue, as well as between -(OH)2 and O6 groups belonging to consecutive carbohydrate units cybercolloids.netresearchgate.net. In alternating mannuronic-guluronic (poly(MG)) units, hydrogen bonding can involve -(OH)3 groups (belonging to G units) acting as donors and O6 or O5 groups (belonging to M units) as acceptors researchgate.net. Intermolecular hydrogen bonding between alginate chains, often mediated by water molecules, is crucial for the formation of acidic alginate gels acs.org. The viscosity of alginate solutions increases as pH decreases, reaching a maximum around pH 3–3.5, because at this pH, carboxyl groups become protonated and can form hydrogen bonds, increasing intermolecular associations nih.govencyclopedia.pub.

Hydrophobic Interactions in Modified Alginates

While native alginates are predominantly hydrophilic due to the abundance of hydroxyl and carboxyl groups, chemical modification can introduce hydrophobic character researchgate.netnih.govmdpi.com. The incorporation of hydrophobic groups, such as alkyl chains, through reactions like esterification or amidation, leads to the formation of hydrophobically modified alginates nih.govmdpi.comacs.org. These modifications enable the formation of hydrophobic interactions, which can drive self-assembly in aqueous solutions mdpi.comresearchgate.net.

Hydrophobically associated alginates can form viscoelastic interfacial films at oil-water interfaces, making them suitable for use as emulsifiers nih.gov. The hydrophobic interactions between introduced alkyl groups can form hydrophobic cores in micelles in water nih.gov. These modified alginates play a significant role in the delivery of hydrophobic compounds, as the modification increases affinity towards these components nih.govacs.org. The self-assembly of hydrophobically associating alginate derivatives, prepared by covalently linking long hydrophobic alkanes, can result in the formation of physical hydrogels stabilized by intermolecular hydrophobic interactions researchgate.net. The combination of calcium bridges and intermolecular hydrophobic interactions in these modified alginates can lead to decreased swelling ratios and increased elastic and viscous moduli in hydrogels researchgate.net.

Common chemical modifications to incorporate hydrophobicity include esterification, Ugi reaction, reductive amination, and graft copolymerization researchgate.netnih.govacs.org. Esterification, often involving the reaction of carboxyl or hydroxyl groups with alcohols or acids, is a common method to introduce hydrophobic alkyl chains nih.govmdpi.com.

Interactions with Other Chemical Species

Alginates can interact with various other chemical species through different mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Association with Phenolic Compounds: Mechanistic Insights

Alginates interact with phenolic compounds primarily through the formation of hydrogen bonds researchgate.netrsc.orgpsu.edu. These hydrogen bonds involve the hydroxyl groups of phenolic compounds and both the hydroxyl and carboxyl groups of alginates researchgate.netrsc.orgpsu.edunih.gov. Molecular dynamics simulations indicate that this is a major mechanism for the binding of phenols to alginates rsc.orgpsu.edu.

The influence of hydrophobic interactions is more significant in the case of alginic acid when interacting with phenolic compounds rsc.orgpsu.edu. A "mixed" mechanism involving both hydrogen bonding and hydrophobic interactions is considered the most probable for the sorption of phenols by algae-based sorbents researchgate.netrsc.orgpsu.edu. These interactions can influence the stability and encapsulation efficiency of phenolic compounds within alginate matrices mdpi.com.

Polyelectrolyte Complexation Phenomena

Alginates, being anionic polysaccharides, can form polyelectrolyte complexes (PECs) with positively charged polymers, such as chitosan (B1678972) nih.govmdpi.comnih.govresearchgate.net. This complexation is primarily driven by electrostatic interactions between the negatively charged carboxylate groups of alginate and the positively charged amino groups of the other polyelectrolyte nih.govmdpi.comnih.gov.

The formation of the polyelectrolyte network involves the interaction between dissociated functional groups, as well as intra- and inter-chain hydrogen bonding between different parts of the polysaccharide structures and between already created aggregates nih.gov. The occurrence and stability of these complexes depend on factors such as reagent concentration, ionic strength, pH, temperature, mixing order, polymer flexibility, and chemical composition nih.gov.

Advanced Chemical Methodologies for Alginate Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FT-IR)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy, are indispensable tools for elucidating the structural features of alginates.

NMR Spectroscopy: ¹H liquid-state NMR is considered a reference method for determining the M/G ratio and the sequential structure of alginates, including the proportions of MM, GG, and MG (or GM) blocks. This technique typically requires the alginate polymer to be partially depolymerized by acidic hydrolysis before analysis in a solvent like deuterium (B1214612) oxide (D₂O). Solid-state ¹³C CP/MAS NMR can also be utilized to determine the M/G ratio on intact alginate samples, sharing characteristics with solid-state non-destructive IR methods. NMR provides quantitative structural detail that FT-IR alone cannot offer, such as detailed sequence characterization of the monomer blocks.

Here is an example of typical FT-IR peak assignments for sodium alginate:

Wavenumber (cm⁻¹)Functional Group/AssignmentSource
~3388O-H stretching vibration
1617 or 1604Asymmetric -COO⁻ stretching vibration
1417 or 1411Symmetric -COO⁻ stretching vibration
~1030C-O-C stretching (saccharide structure)
1082Guluronic units
1025Mannuronic units
947C-O elongation (uronic acid)
903C-H of α-L-guluronic acid
872β-mannuronic acid residues

Chromatographic Methods for Molecular Weight and Polydispersity Analysis

Chromatographic techniques, particularly Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), are widely used to determine the molecular weight and molecular weight distribution (polydispersity) of alginates. These parameters are critical as they significantly influence the viscosity of alginate solutions and the mechanical properties of resulting gels.

SEC separates polymers based on their hydrodynamic volume in solution. By using appropriate standards (e.g., pullulan standards) and detectors (such as refractive index detectors or light scattering detectors), SEC can provide information on the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn). The USP-NF has introduced general chapters for SEC methods to determine the average molecular weight and polydispersity for alginic acid, potassium alginate, and sodium alginate, recognizing the importance of standardized methodologies for characterizing these excipients. Typical average molecular weights for alginic acid, potassium alginate, and sodium alginate can range from 10,000 to 600,000 g/mol .

While viscosity measurements are sometimes used to differentiate polymer grades, they can be highly dependent on test conditions and viscometer type, making standardized viscosity testing challenging for natural polymeric products like alginates. SEC offers a more direct and comprehensive approach to molecular weight characterization.

Rheological Analysis of Alginate Solutions and Gels

Rheology is the study of the flow and deformation of matter, providing crucial insights into the viscoelastic properties of alginate solutions and gels. Rheological analysis is essential for understanding how alginates behave under stress and strain, which is directly relevant to their performance in various applications.

Alginate Solutions: Alginate solutions typically exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases with increasing shear rate. This shear-thinning property is attributed to the dissociation of alginate polymer chains under increased shear stress. The viscosity and other rheological parameters of alginate solutions are influenced by factors such as concentration, molecular weight, and ionic strength.

Alginate Gels: Alginate gels are commonly formed through ionic cross-linking, most often with divalent cations like calcium ions (Ca²⁺). The "egg-box" model describes the interaction where divalent cations bind to the guluronic acid blocks of alginate chains, forming junction zones that create a three-dimensional network. Rheological analysis of alginate gels, often using techniques like small amplitude oscillatory shear (SAOS), allows for the determination of parameters such as the storage modulus (G', representing elastic behavior) and the loss modulus (G'', representing viscous behavior). The mechanical properties of alginate gels, including their strength and stiffness, are significantly influenced by the M/G ratio, molecular weight, and the concentration of both the polymer and the cross-linking ions. Studies have shown that while apparent viscosity of alginate solutions may not always directly correlate with the resultant gel properties, factors like polydispersity and the sequencing of guluronic acid units are likely to influence the mechanical characteristics of the gels.

Here is an example of how calcium ion concentration can affect the tensile strength and toughness of alginate-based hydrogels:

Calcium Ion ConcentrationTensile StrengthToughness
LowIncreasesIncreases
IncreasingInitially Increase, then DecreaseInitially Increase, then Decrease

Microscopy Techniques for Morphological Assessment of Alginate Constructs (e.g., Aerogels, Hydrogels)

Scanning Electron Microscopy (SEM): SEM is a widely used technique for characterizing the microarchitecture of hydrogels and aerogels, providing high-resolution images of their surfaces. SEM allows for the determination of pore size, pore distribution, and porosity percentage, as well as the visualization of fiber thickness and orientation in the polymer network. Energy Dispersive X-ray Spectrometry (EDX) can be coupled with SEM to analyze the elemental composition of the samples, revealing the presence of minerals within the alginate matrix. However, sample preparation for SEM often involves dehydration, which can alter the native microarchitecture of hydrogels, potentially leading to an imprecise representation.

Atomic Force Microscopy (AFM): AFM is another powerful microscopy technique that offers very high lateral resolution and can be used to investigate the surface topography and mechanical properties of biopolymers and hydrogels, even in liquid environments. AFM works by scanning a tip across the sample surface and detecting the forces between the tip and the sample. This allows for the generation of detailed surface height maps and the measurement of parameters like elasticity. AFM is particularly useful for examining the fine structure of alginate networks at the nanoscale.

Other microscopy techniques like Transmission Electron Microscopy (TEM) can also be applied for detailed structural analysis at higher magnifications.

Analytical Chemistry for Studying Gel Formation and Chemical Reactivity

Analytical chemistry plays a crucial role in understanding the mechanisms of alginate gel formation and exploring the chemical reactivity of alginate for modification.

Gel Formation: The primary mechanism for alginate gel formation is ionic cross-linking with multivalent cations, predominantly divalent ones like Ca²⁺, Sr²⁺, and Ba²⁺, and also trivalent cations like Fe³⁺. The affinity of alginates for different divalent ions varies. The "egg-box" model explains how these cations bind to the G-rich blocks of alginate chains, creating stable junction zones that lead to gelation. Analytical methods can be used to study the binding stoichiometry of cations to alginate and the resulting gel properties. Elemental analysis of ionotropic gels can help elucidate the nature of the junction zones for different cations. The homogeneity of alginate gels is influenced by factors such as the alginate molecular weight and the concentration of the cross-linking ion. Gelation kinetics can also be studied using analytical techniques, observing the transition from a sol to a gel state.

Chemical Reactivity and Modification: Alginate possesses abundant hydroxyl and carboxyl groups along its polymer backbone, making it amenable to chemical modification. These functional groups can be targeted for reactions such as esterification, amidation, and oxidation to alter the physicochemical properties of alginate, such as introducing hydrophobic character or creating oxidized alginate (OA) with faster degradation rates. Analytical chemistry techniques are used to characterize the success and extent of these modifications, confirming the presence of new functional groups and assessing changes in properties. For example, characterization by ¹H-NMR can reveal byproducts from coupling reactions during modification. The solubility of alginates can also be altered by chemical modification, for instance, by forming tetrabutylammonium (B224687) (TBA) salts on the carboxyl groups to make them soluble in organic solvents.

The stability of ionotropic alginate gels can be affected by ion leakage, which is dependent on the binding strength of the cation to the alginate backbone. Analytical methods can be employed to study gel dissolution or degradation in the presence of chelating agents or enzymes.

Theoretical and Computational Chemistry of Alginates

Molecular Dynamics Simulations of Alginate Systems

Molecular dynamics (MD) simulations are widely used to study the dynamic behavior of alginate chains and their interactions with various molecules and ions in different environments, such as aqueous solutions nih.govmdpi.comtandfonline.comresearchgate.netacs.org. These simulations track the movement of atoms and molecules over time, providing information on conformational changes, diffusion, and the formation of transient or stable interactions.

MD simulations of alginate systems often employ specific force fields, such as OPLS-AA or GROMOS, to model the interactions between atoms nih.govpsu.edumdpi.com. The choice of force field and simulation parameters is crucial for accurately representing the system's behavior.

Simulation of Intermolecular Interactions (e.g., Alginate-Phenol)

Molecular dynamics simulations have been instrumental in understanding the nature of interactions between alginates and various substances. Studies have investigated the interactions between alginates and phenolic compounds, revealing that these interactions primarily involve the formation of hydrogen bonds between the hydroxyl groups of phenols and both the hydroxyl and carboxyl groups of alginates psu.edursc.orgresearchgate.net. Hydrophobic interactions also play a significant role, particularly in the case of alginic acid psu.edursc.org.

Beyond phenolic compounds, MD simulations have explored the interactions of alginates with metal cations and other polymers. For instance, simulations have shown strong associations between divalent ions like Ca²⁺ and the carboxylate groups in alginate molecules, contributing to the formation of gel networks mdpi.comresearchgate.netacs.org. The binding of monovalent (Na⁺, K⁺) and divalent (Mg²⁺, Ca²⁺) metal cations with polyguluronate segments has been investigated, indicating that cation binding is largely non-specific, with the density of cations around the alginate chain following the approximate sequence Ca²⁺ > Mg²⁺ > K⁺ ~ Na⁺ tandfonline.com. Interactions with chitosan (B1678972), another polysaccharide, have also been studied using MD simulations to understand the gelling principles and interaction energies nih.gov.

Investigation of Conformational Changes and Chain Dynamics

MD simulations provide valuable insights into the conformational flexibility and dynamics of alginate chains. These simulations can capture how the arrangement of M and G units influences the chain's molecular geometry, surface area, and flexibility biorxiv.org.

Studies have used MD simulations to investigate conformational changes induced by various factors, including interactions with ions and other molecules mdpi.comresearchgate.net. For example, simulations have shown that sodium alginate can adopt a more compact structure in the presence of calcium ions mdpi.com. Mechanical forces can also induce conformational transitions in alginate oligomers, and theoretical methods, including MD simulations, have been used to characterize the structural and energetic properties of these transitions nih.gov. Reactive MD simulations have been employed to study the impact of reactive species, such as oxygen atoms, on alginate structure, revealing significant changes including glycosidic bond cleavage and ring opening researchgate.net.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules, providing insights into reaction mechanisms at a fundamental level rsc.orgrsdjournal.org. While direct quantum chemical studies focusing solely on the reaction mechanisms of alginate degradation or synthesis are less commonly found in the provided snippets compared to MD simulations of interactions, quantum chemical methods are applied in related areas and can provide crucial parameters for larger-scale simulations.

DFT calculations have been used to evaluate the conformation and hydrogen bond networks in alginate dimers interacting with water molecules, assessing the stability of these complexes researchgate.net. These calculations can help to understand the nature of intermolecular interactions at a more detailed electronic level.

Furthermore, quantum chemical calculations are widely used to analyze reaction mechanisms in various chemical processes rsc.orgacs.orgrsc.org. In the context of alginates, while not explicitly shown for alginate degradation itself in these snippets, similar approaches can be applied to understand the enzymatic mechanisms of alginate lyases, which break down alginate chains biorxiv.orgeurekalert.org. Theoretical methods, including those based on quantum mechanics, can characterize the structural and energetic properties involved in bond breaking and formation during enzymatic or chemical reactions involving alginates biorxiv.orgnih.gov. Reactive MD simulations, which can incorporate principles from quantum chemistry, have been used to study the chemical changes in alginates upon interaction with reactive species researchgate.net.

Quantum chemical calculations can also provide parameters and validation for the force fields used in MD simulations, improving the accuracy of larger-scale dynamic studies of alginate systems nih.gov. They can help to identify key residues or atoms involved in interactions and reactions eurekalert.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Alginic Acid91666324 unlp.edu.ar
Sodium Alginate5102882 longkey.com, 45357541 citeab.com
Ammonium Alginate135314377 wikipedia.org
Calcium Alginate44630049 fishersci.ca

Data Table: Summary of Alginate Interactions Studied by MD Simulations

Interacting SpeciesPrimary Interaction TypesKey FindingsSource(s)
Phenolic CompoundsHydrogen bonding (phenol - alginate hydroxyl/carboxyl), Hydrophobic interactions (with alginic acid)Interactions mainly through hydrogen bonds; hydrophobic effects significant for alginic acid. psu.edursc.orgresearchgate.net
Metal Cations (Ca²⁺)Strong association with carboxylate groups, Ionic bridgingFormation of gel networks; non-specific binding; density order: Ca²⁺ > Mg²⁺ > K⁺ ~ Na⁺. mdpi.comtandfonline.comresearchgate.netacs.org
ChitosanIonic crosslinking, Hydrophobic interactionsFormation of zipper-like junction zones; stabilization through hydrophobic interactions. nih.gov
WaterHydrogen bonding, Van der Waals interactions, Metal-nonmetal bonds (in sodium alginate)Moderate to high interaction levels; increased stability of complexes. researchgate.net
Polyamide MembraneHydrogen bonding, Van der Waals attraction, Ionic bridge bindingAdhesion force between alginate gel and membrane surface. researchgate.netacs.org

Data Table: Alginate Conformational Changes and Dynamics Studied by Computational Methods

Method UsedFactor Inducing ChangeObserved Changes / DynamicsSource(s)
Molecular Dynamics SimulationsInteraction with Ca²⁺Adoption of more compact structure. mdpi.com
Quantum Mechanics (DFT) & Molecular DynamicsExternal mechanical forcesQualitatively various responses depending on G:M ratio; characterization of structural and energetic properties of transitions. nih.gov
Reactive Molecular Dynamics SimulationsInteraction with oxygen atomsSignificant structural changes including glycosidic bond cleavage, ring opening, oxygen addition. researchgate.net
Molecular Dynamics Simulations & NMAInteraction with alginate lyaseDeterministic conformational changes in catalytic pocket controlling substrate specificity and product uniformity. biorxiv.org

Theoretical and computational chemistry, particularly molecular dynamics simulations and quantum chemical calculations, provide invaluable tools for understanding the complex behavior of alginates at a molecular level. These methods have shed light on intermolecular interactions with various species, including phenolic compounds, metal cations, and other polymers, detailing the nature of forces involved such as hydrogen bonding, hydrophobic interactions, and ionic bridging. Furthermore, computational studies have elucidated the conformational changes and chain dynamics of alginates induced by interactions and external forces, contributing to a deeper understanding of their properties and potential applications. The continued application of these computational approaches is crucial for the rational design and optimization of alginate-based materials for diverse technological and biomedical uses.

Applications in Chemical Sciences and Materials Engineering Research

In Vitro Studies of Chemical Microenvironments (e.g., Hydrogel Scaffolds)

Alginate hydrogels serve as valuable matrices for creating controlled chemical microenvironments in in vitro studies. Their biocompatibility, low toxicity, and tunable gelation properties allow for the encapsulation of various chemical species, including cells and bioactive molecules, while maintaining their activity wikipedia.orgnih.govnih.gov. The ability to form hydrogels through ionic crosslinking under mild aqueous conditions is particularly advantageous for sensitive payloads wikipedia.orgnih.gov.

Researchers utilize alginate hydrogels to mimic aspects of native biological or chemical environments. By controlling parameters such as alginate concentration, the type and concentration of crosslinking ions, and the presence of other additives, the mechanical properties, porosity, and diffusion characteristics of the hydrogel can be tailored ereztech.comnih.govepa.gov. These tunable properties are crucial for studying chemical diffusion, reaction kinetics, and the behavior of encapsulated species within a defined three-dimensional space. For instance, the crosslinking density, influenced by the cation concentration, directly impacts the mechanical stiffness and swelling behavior of the hydrogel nih.govepa.gov. Understanding and controlling these factors are essential for designing hydrogel scaffolds that accurately represent specific chemical microenvironments for research purposes.

Chemical Principles of In Situ Gelation for Buoyant Systems

Alginate-based systems are frequently designed to achieve buoyancy through in situ gelation coupled with gas generation. This principle is exploited in formulations intended to float on a liquid surface, often in acidic environments. The process involves a series of chemical reactions and physical phenomena that result in the formation of a low-density gel matrix.

Chemical Reactions Leading to Gas Generation (e.g., Carbonate/Bicarbonate with Acid)

A key aspect of buoyant alginate systems is the incorporation of gas-generating agents within the formulation. Common agents include carbonate and bicarbonate salts, such as calcium carbonate and potassium bicarbonate wikipedia.orgfishersci.co.uk. When these salts come into contact with an acidic environment, such as gastric fluid, a chemical reaction occurs, producing carbon dioxide gas. wikipedia.orgfishersci.co.uk.

A representative reaction involves the interaction of a carbonate salt (e.g., calcium carbonate) or a bicarbonate salt (e.g., potassium bicarbonate) with acid (e.g., hydrochloric acid):

CaCO₃(s) + 2HCl(aq) → CaCl₂(aq) + H₂O(l) + CO₂(g) fishersci.co.uk KHCO₃(s) + HCl(aq) → KCl(aq) + H₂O(l) + CO₂(g)

These reactions are fundamental to generating the gaseous phase necessary for buoyancy. The rate and extent of gas generation are influenced by the type and concentration of the carbonate/bicarbonate salt and the strength and volume of the acidic medium.

Role of Alginate Gelation in Entrapping Gas and Reducing Bulk Density

Simultaneously with gas generation, the alginate component of the formulation undergoes gelation. In acidic environments, sodium alginate can be converted to alginic acid, which forms a viscous, cohesive gel. If divalent cations are present, either initially in the formulation (e.g., from calcium carbonate) or released by the action of acid, ionic crosslinking of the alginate chains occurs, further strengthening the gel network wikipedia.orgalfa-chemistry.comalfa-chemistry.com.

Influence of Ionic Crosslinking on Gel Cohesion and Buoyancy

Ionic crosslinking plays a vital role in the formation and stability of the alginate gel network, which in turn affects its ability to entrap gas and maintain buoyancy. Alginate polymers contain carboxylic acid groups that can interact with divalent or polyvalent cations, such as calcium ions (Ca²⁺) wikipedia.orgalfa-chemistry.comereztech.comalfa-chemistry.com. This interaction, often described by the "egg-box" model, involves the chelation of cations by blocks of guluronic acid residues on adjacent alginate chains, forming a stable three-dimensional gel network ereztech.com.

The presence and concentration of divalent cations significantly influence the strength and rigidity of the alginate gel ereztech.comnih.govepa.gov. A stronger, more cohesive gel network is better able to withstand the internal pressure of the generated gas and prevent the premature escape of bubbles, thereby maintaining buoyancy for a longer duration. The source of these divalent cations can be from salts included in the formulation, such as calcium carbonate or calcium chloride fishersci.co.uk. The interaction between the alginate and these ions is crucial for forming a robust gel that can effectively entrap the generated CO₂ and enable the system to float as a cohesive layer or discrete particles. Studies have shown that increasing the concentration of sodium alginate can lead to significant increases in gel strength due to the increased density of carboxylic and hydroxyl groups available for ionic crosslinking with Ca²⁺ ions.

Encapsulation Systems: Chemical Design and Release Mechanisms

Alginate is widely used as a matrix material for encapsulation systems, enabling the controlled delivery of various chemical agents. The chemical design of these systems involves incorporating the agent within an alginate matrix, and the release mechanism is governed by the properties of the alginate gel and the surrounding environment.

Alginate encapsulation is typically achieved by mixing an aqueous solution of sodium alginate with the chemical agent to be encapsulated and then extruding this mixture into a solution containing divalent cations, most commonly calcium chloride wikipedia.orgnih.gov. This process results in the rapid ionic crosslinking of the alginate, forming hydrogel beads or capsules that physically entrap the agent within the polymer network wikipedia.orgnih.gov. The mild aqueous conditions of this gelation process are particularly beneficial for encapsulating sensitive molecules.

The chemical design of alginate encapsulation systems can be modified to tune the properties of the resulting beads or capsules. Factors such as the concentration and molecular weight of the alginate, the type and concentration of the crosslinking cation, and the presence of other polymers or additives can influence the pore size, mechanical strength, and swelling behavior of the alginate matrix wikipedia.orgnih.gov. For instance, increasing alginate concentration or using specific crosslinking ions (like Ba²⁺) can lead to denser, stronger gels ereztech.com. Different encapsulation techniques, such as ionic gelation, emulsification, or spray drying, also affect the size and morphology of the alginate particles nih.gov.

Controlled Release of Chemical Agents from Alginate Matrices

The release of encapsulated chemical agents from alginate matrices is primarily governed by diffusion through the hydrogel network and, in some cases, by the degradation or swelling of the matrix wikipedia.org. The rate of release is influenced by several chemical and physical factors.

The porosity and crosslinking density of the alginate gel play a significant role in controlling the diffusion of the encapsulated agent wikipedia.org. A denser, more tightly crosslinked matrix will generally result in slower diffusion and thus a more sustained release profile wikipedia.org. The size and chemical properties of the encapsulated agent also affect its diffusion rate through the alginate network wikipedia.org.

The release medium's chemical composition, particularly its pH and ionic strength, can significantly impact alginate gel stability and swelling, thereby affecting release kinetics. In acidic environments, alginate gels formed by calcium crosslinking may exhibit less swelling, leading to release primarily governed by diffusion through the relatively insoluble matrix. In neutral or alkaline conditions, the gel may swell more, and release can be influenced by both diffusion and matrix erosion. The presence of monovalent cations in the release medium can also affect gel stability through ion exchange with the divalent crosslinking cations epa.gov.

Researchers can manipulate these factors to achieve desired release profiles. For example, coating alginate beads with other polymers can further retard release. The concentration of alginate has been shown to impact drug release rates, with higher concentrations often leading to slower release.

Data on the influence of alginate concentration on gel strength highlights the tunability of the matrix properties relevant to controlled release and buoyancy:

Sodium Alginate ConcentrationGel Strength (g)Citation
Lower Concentration43.0
Medium Concentration63.4
Higher Concentration146.1

This table illustrates that increasing the concentration of sodium alginate can lead to a substantial increase in gel strength, which directly impacts the matrix's ability to control the release of encapsulated substances and maintain the structural integrity required for buoyancy.

Factors Influencing Encapsulation Efficiency and Agent Retention

Encapsulation efficiency (EE), defined as the quantity of bioactive compound retained within particles, and agent retention in alginate-based systems are influenced by several factors. Research indicates that the concentration of alginate plays a significant role, with studies showing that increasing alginate concentration can lead to higher encapsulation efficiency fishersci.fiwikipedia.orgnih.govciteab.com. For instance, increasing alginate concentration from 1% to 4% (w/v) resulted in a gradual increase in EE from 86% to 93% in one study nih.gov. The type and concentration of the cross-linking agent, such as calcium chloride (CaCl₂), are also critical parameters affecting the quality and encapsulation efficiency of alginate microparticles wikipedia.orgfishersci.no. While some studies suggest that CaCl₂ concentration (within a certain range, e.g., 1-4%) may not significantly affect bead size and EE, others highlight its importance in the ionic gelation process wikipedia.orgfishersci.no. The cross-linking time can also impact encapsulation efficiency; increasing gelation time from 5 to 15 minutes in one study led to a decrease in EE fishersci.no. The affinity between the wall material (alginate) and the encapsulated compound is another crucial factor determining the encapsulation efficiency fishersci.fi. Furthermore, the method of microparticle formation, such as extrusion or emulsification, and process parameters like agitation speed, can influence particle characteristics and, consequently, EE and agent retention fishersci.no. The ratio of guluronic acid (G) to mannuronic acid (M) residues in the alginate structure also affects the gel strength and porosity, which in turn influences the retention and release of encapsulated agents flybase.orguni.lu.

Table 1: Factors Influencing Encapsulation Efficiency in Alginate Beads

FactorInfluence on Encapsulation Efficiency (EE)Relevant Studies
Alginate ConcentrationGenerally increases EE fishersci.fiwikipedia.orgnih.govciteab.com
Cross-linking Agent Conc.Variable, can impact EE wikipedia.orgfishersci.no
Cross-linking TimeCan affect EE (increase or decrease) fishersci.no
Affinity of Encapsulated Agent to AlginateHigher affinity generally leads to higher EE fishersci.fi
Alginate G/M RatioInfluences gel structure and retention flybase.orguni.lu

Environmental Remediation Applications

Alginate-based materials have demonstrated significant potential in environmental remediation, particularly for the removal of pollutants from wastewater americanelements.comflybase.orgfishersci.atnih.gov. Their effectiveness stems from their ability to adsorb and/or encapsulate various contaminants.

Adsorption of Heavy Metal Ions

Alginates are effective biosorbents for the removal of heavy metal ions from aqueous solutions americanelements.comfishersci.at. The adsorption of heavy metals by alginate-based materials primarily involves chemical interactions, including chelation, electrostatic interaction, ion exchange, and complexation americanelements.comflybase.orgfishersci.atfishersci.finih.gov. The carboxyl (-COOH) and hydroxyl (-OH) groups present in the alginate structure serve as primary binding sites for metal ions fishersci.atfishersci.fi. Studies have investigated the adsorption capacities of modified and unmodified alginates for various heavy metals. For example, a modified sodium alginate/polyacrylic acid hydrogel showed maximum adsorption capacities of 367.64 mg/g for Cu(II), 398.4 mg/g for Zn(II), and 409.83 mg/g for Ni(II) at specific conditions fishersci.fi. The adsorption process is influenced by factors such as pH, adsorbent dosage, contact time, and the initial concentration of metal ions fishersci.atfishersci.fi. Increasing the adsorbent dosage generally increases the removal efficiency due to a larger contact area and more available binding sites fishersci.at. The optimal pH for heavy metal adsorption by alginates is typically in the slightly acidic to neutral range, where the carboxyl groups are deprotonated and available for binding with metal cations fishersci.at.

Table 2: Maximum Adsorption Capacities of a Modified Alginate Hydrogel for Heavy Metal Ions

Metal IonMaximum Adsorption Capacity (mg/g)Conditions (pH, Adsorbent Dosage, Temperature)Source
Cu(II)367.645.0, 0.4 g/L, 25 °C fishersci.fi
Zn(II)398.45.0, 0.4 g/L, 25 °C fishersci.fi
Ni(II)409.835.0, 0.4 g/L, 25 °C fishersci.fi

Removal of Organic Pollutants (e.g., Phenols)

Alginate-based materials are also explored for the removal of organic pollutants, including phenolic compounds, from wastewater fishersci.caplanejamento.mg.gov.brnih.govscribd.com. The adsorption of phenols onto alginates can occur through mechanisms such as hydrogen bonding between the hydroxyl groups of phenols and the carboxyl and hydroxyl groups of alginates, as well as hydrophobic interactions fishersci.caplanejamento.mg.gov.br. The "egg-box" model structure formed during alginate gelation can create cavities that facilitate the capture of contaminants fishersci.ca. Studies have shown that the removal efficiency of nitrophenols by alginate gel beads increases with increasing pH and the amount of alginate beads fishersci.ca. For example, silica-alginate-fungus biocomposites have been used to remove phenol, with removal rates reaching up to 48% within 14 days, primarily attributed to biosorption nih.gov. Immobilization of microorganisms within alginate matrices allows for the biodegradation of phenolic compounds nih.govuv.mx.

Food Chemistry and Industrial Formulations (excluding nutritional/health claims)

Alginates are widely utilized in the food industry and various industrial formulations due to their functional properties as thickening agents, stabilizers, and emulsifiers fishersci.ptthegoodscentscompany.comereztech.comnih.govuni.lufishersci.atciteab.com.

Thickening and Stabilizing Agents: Chemical Basis

The ability of alginates to act as thickening and stabilizing agents is based on their chemical structure and their interaction with water and ions fishersci.ptflybase.orgfishersci.at. In aqueous solutions, alginate chains hydrate (B1144303) and increase the viscosity of the dispersion flybase.orgnih.govnih.gov. The presence of divalent cations, particularly calcium ions, triggers the gelation process flybase.orglongkey.comuni.lu. This gelation occurs when Ca²⁺ ions bind to the guluronic acid (G) blocks of adjacent alginate chains, forming a characteristic "egg-box" structure flybase.orglongkey.com. This ionic cross-linking creates a three-dimensional network that immobilizes water and provides thickening and stabilizing effects flybase.orglongkey.comuni.lu. The strength and texture of the resulting gel are influenced by the molecular weight of the alginate, the ratio of G to M blocks, and the concentration of divalent cations flybase.orglongkey.com. Higher molecular weight and a higher proportion of G blocks generally lead to stronger and more brittle gels flybase.orglongkey.com.

Emulsion Stabilization Mechanisms

Alginates contribute to the stabilization of emulsions through several mechanisms fishersci.pt. They can increase the viscosity of the continuous phase, which reduces the mobility of droplets and thus slows down creaming and sedimentation fishersci.bewikipedia.org. Additionally, alginates can interact with proteins or other particles present in the emulsion, forming a protective layer around the oil droplets fishersci.bewikipedia.orgfishersci.co.ukciteab.com. This interaction can involve electrostatic deposition and steric repulsion, preventing droplet flocculation and coalescence wikipedia.org. Modified alginates with altered hydrophobicity can further enhance emulsion stability by reducing interfacial tension and improving interactions at the oil-water interface nih.gov. For instance, sodium alginate has been shown to improve the stability of soybean oil body emulsions by creating a highly charged interfacial membrane around droplets, reducing flocculation through electrostatic repulsion wikipedia.org.

Advanced Material Chemistry

Alginates are increasingly explored in advanced material chemistry due to their renewable nature, biocompatibility, and ability to form various structures like hydrogels, aerogels, films, and binders. acs.org Their unique properties make them suitable for developing materials with tailored functionalities. researchgate.netacs.org

Development of Alginate Aerogels and Carbon Aerogels

Alginate aerogels are porous materials with low density, high surface area, and low thermal conductivity, making them promising for various technological fields. researchgate.netunipd.it The synthesis typically involves a sol-gel process followed by drying, often supercritical drying with carbon dioxide to preserve the porous structure. researchgate.net Ionic crosslinking with divalent or trivalent cations like Ca²⁺, Ba²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Fe³⁺, or Al³⁺ is a common method for forming alginate gels. researchgate.net

Carbon aerogels can be derived from sodium alginate through carbonization, which involves heating the alginate aerogels in an inert atmosphere at high temperatures (400-1300 °C). acs.orgespublisher.com This process decomposes the hydrogen-rich alginate, resulting in a solid carbon structure. espublisher.com The characteristics of the resulting carbon aerogels are influenced by factors such as the properties of the initial alginate aerogel, heating rate, gas atmosphere, and carbonization temperature. espublisher.com Hierarchical porous carbon aerogels have been successfully synthesized from sodium alginate, exhibiting high specific surface areas and potential for energy storage applications. mdpi.commdpi.com

Flame Retardant Materials Development

Alginates possess inherent flame-retardant properties, making them suitable for developing fire-retardant materials. tandfonline.comresearchgate.net They act as flame retardants by releasing water vapor when exposed to heat, which helps cool the material and prevent fire spread. researchgate.net Alginate flame retardants also typically produce minimal smoke during combustion, contributing to improved fire safety. researchgate.net

Metal alginates, formed by incorporating metal ions like sodium, calcium, zinc, copper, nickel, manganese, and aluminum, can serve as effective bio-based flame retardants for textiles, polymers, and surface coatings. pinfa.eu Alginate fibers can be woven into textiles to provide flame retardancy through char formation, reduced toxic smoke emission, and prevention of flaming drip. pinfa.eu Calcium alginate nonwoven fabrics, for instance, have demonstrated significantly lower peak heat release rate (PHRR) and total heat release (THR) compared to viscose nonwoven fabric, passing the UL-94 V-0 rating. fao.org Alginates can also be combined with other flame retardants like phosphorus compounds, clays, and graphite (B72142) to enhance fire performance in different polymers. pinfa.eu

Applications in Energy Storage and Microwave Absorption

Alginate-containing compositions are being investigated for use in energy storage devices, including batteries and supercapacitors. mdpi.comgoogle.com Alginates can function as separators, protective electrode coatings, and binders in battery electrodes, such as those in lithium-ion, magnesium-ion, aluminum-ion, and sodium-ion batteries. google.com The presence of carboxylic groups in alginate is a unique property that makes it desirable for these applications. google.com Using lithium salt of alginate, for example, has shown potential in reducing irreversible capacity losses and improving cycle stability in Si-containing anodes for lithium-ion batteries. google.com

Porous carbon aerogels derived from sodium alginate show good application potential in supercapacitors and microwave absorption due to their large surface area, high porosity, low density, and good conductivity. espublisher.com Sodium alginate can serve as a precursor for carbon-based microwave-absorbing materials, offering advantages like low cost and non-toxicity. springerprofessional.deresearchgate.net However, carbon materials derived solely from alginate may have limitations in impedance matching and lossy capacity. springerprofessional.deresearchgate.net Combining alginate with conductive materials, such as metal nanoparticles or conductive polymers, can enhance their performance for energy storage and microwave absorption applications. espublisher.comresearchgate.netacs.org For example, nanocomposites of carbon nanofibers derived from sodium alginate with CoNi alloy nanoparticles have demonstrated excellent microwave-absorbing performance. springerprofessional.deresearchgate.net

Alginates are also being explored for thermal energy storage. A heat storage material derived from alginate has been developed, demonstrating increased salt capacity and achieving significantly greater energy density compared to previous carrier materials. theengineer.co.uk

Surface Chemistry and Adhesion Studies

The surface chemistry of alginate plays a crucial role in its interactions with other materials and biological surfaces. The presence of free carboxyl and hydroxyl groups contributes to its surface properties. encyclopedia.pub Chemical modifications can be applied to alginate to enhance its surface characteristics and control properties like adhesion and degradation. ijcr.info

Chemical Factors Governing Adhesion to Biological Surfaces (e.g., Mucins)

Alginate exhibits mucoadhesive properties, which are beneficial for applications involving contact with mucosal surfaces. encyclopedia.pubijpsjournal.com Adhesion to biological surfaces like mucins is primarily governed by chemical interactions, including electrostatic interactions and hydrogen bonding, between the negatively charged carboxyl groups of alginate and positively charged groups (like NH₃⁺) or other functional groups on mucin. encyclopedia.pubijpsjournal.com

The mechanism of mucoadhesion involves initial contact, wetting, and swelling of the polymer, followed by the formation of hydrogen bonds through the interpenetration of polymer chains with the mucin layer. encyclopedia.pubmdpi.com The mucoadhesive strength of alginate can be influenced by factors such as its molecular weight, concentration, and the presence of other polymers. encyclopedia.pubijpsjournal.com Studies have shown that combinations of alginate with other polymers, such as chitosan (B1678972) or sodium carboxymethyl cellulose (B213188) (CMC), can lead to synergistic effects and enhanced mucoadhesion. ijpsjournal.comnih.gov The pH of the environment also plays a significant role, with stronger adhesion sometimes observed in acidic conditions. ijpsjournal.com The conformation and interactions between alginate and mucin macromolecules at the molecular level are crucial for understanding the mechanical properties of the interface. researchgate.net

While unmodified alginate is considered bioinert and may require modifications to promote cell adhesion, its structure allows for the incorporation of various molecules and has been studied for its biocompatibility in supporting cell growth. researchgate.net

Future Directions in Alginate Chemical Research

Novel Chemical Modification Pathways

The presence of abundant hydroxyl and carboxyl groups along the alginate polymer backbone provides numerous sites for chemical modification, allowing for the tailoring of their intrinsic properties researchgate.net. While traditional modification methods like oxidation, esterification, and amidation exist, future research is exploring more sophisticated and controlled pathways to achieve specific functionalities researchgate.netnih.govresearchgate.net.

Novel approaches aim to overcome limitations such as the sensitivity of alginates to harsh reaction conditions and the need to improve specific properties like hydrophobicity or the introduction of bioactive molecules nih.govacs.org. Research is investigating methods such as reductive amination of oxidized alginate, sulfation, and various graft copolymerization techniques to introduce new chemical moieties researchgate.netresearchgate.netacs.orgmdpi.com. These modifications can lead to alginate derivatives with enhanced characteristics, such as improved mechanical strength, altered degradation rates, and the ability to interact specifically with other molecules or cells researchgate.netmdpi.com.

For instance, hydrophobic modification of alginates is being explored to enhance their emulsifying capabilities and enable controlled release of hydrophobic substances nih.govacs.org. Studies have shown that introducing hydrophobic alkyl groups can significantly alter the self-assembly behavior of alginate derivatives nih.gov.

Modification Type Functional Group Targeted Potential Outcome
Oxidation Hydroxyl Introduction of aldehyde groups, controlled degradability mdpi.com
Reductive Amination Aldehyde (from oxidized) Conjugation of bioactive molecules mdpi.com
Sulfation Hydroxyl Introduction of sulfate (B86663) groups, potential anticoagulant properties researchgate.netmdpi.com
Esterification Carboxyl, Hydroxyl Introduction of ester linkages, altered hydrophilicity/hydrophobicity researchgate.netnih.govresearchgate.net
Amidation Carboxyl Introduction of amide linkages, altered properties researchgate.netnih.govresearchgate.net
Graft Copolymerization Hydroxyl, Carboxyl Attachment of synthetic or natural polymers, new functionalities researchgate.netmdpi.com
Hydrophobic Modification Hydroxyl, Carboxyl Increased hydrophobicity, improved encapsulation/emulsification nih.govacs.org

Detailed research findings highlight the impact of these modifications. For example, studies on hydrophobically modified alginates have demonstrated improved encapsulation efficiency and sustained release of hydrophobic drugs nih.gov. The Ugi reaction has also been employed to synthesize amphiphilic alginate derivatives capable of forming stable micelles for drug delivery nih.gov.

Advanced Composite Material Design

The inherent properties of alginates, such as biocompatibility, biodegradability, and the ability to form hydrogels through ionic cross-linking, make them excellent candidates for the design of advanced composite materials wikipedia.orgmdpi.comtandfonline.comnih.govnih.gov. Future research is focused on combining alginates with a variety of other materials, including synthetic polymers, natural polymers, nanoparticles (such as carbon nanomaterials, nanometals, nanocellulose, and nanoclay), and even living cells or microorganisms, to create composites with synergistic and enhanced properties mdpi.comtandfonline.comnih.govnih.govresearchgate.net.

Research findings indicate that the incorporation of reinforcing agents like fibers and nanofibers can significantly improve the mechanical performance of alginate hydrogels, enhancing properties such as tensile strength and compression resistance mdpi.com. Alginate-based composites have also shown enhanced adsorption capabilities for pollutants like dyes, heavy metals, and antibiotics in water treatment applications tandfonline.comnih.gov.

Composite Component Alginate Role Enhanced Properties Application Areas
Synthetic Polymers Matrix/Encapsulant Improved mechanical strength, tunable degradation Tissue engineering, drug delivery nih.gov
Natural Polymers (e.g., Chitosan (B1678972), Collagen) Blending/Hybrid Network Enhanced physical stability, improved biological interaction Wound dressings, tissue engineering researchgate.net
Nanoparticles (e.g., Carbon nanomaterials, Nanocellulose) Reinforcement/Filler Increased mechanical performance, altered surface properties Composites, environmental remediation mdpi.comnih.gov
Magnetic Materials Encapsulation Magnetic separation, enhanced adsorption Environmental remediation nih.gov
Cells/Microorganisms Encapsulation Matrix Protection, controlled release, localized action Biomedicine, environmental applications tandfonline.comnih.gov

Detailed studies on specific composites, such as sodium alginate-polyvinyl alcohol hydrogels reinforced with cellulose (B213188) nanofibers, have demonstrated significant improvements in density, viscoelasticity, and compressive strength compared to neat hydrogels mdpi.com. The encapsulation of carbon-based materials or magnetic nanoparticles within alginate beads has been shown to improve their handling and separation for water treatment nih.gov.

Computational Modeling for Predictive Chemical Behavior

Computational modeling and simulation are becoming increasingly valuable tools in alginate research, offering insights into their complex chemical behavior and enabling the prediction of material properties before experimental synthesis nih.govmdpi.comscirp.orgnih.gov. Future directions in this area involve developing more sophisticated models that can accurately simulate alginate structure-property relationships, gelation processes, interactions with ions and other molecules, and the behavior of alginate-based composites mdpi.comscirp.orgnih.gov.

These computational approaches can help researchers understand phenomena at the molecular level, such as the formation of the "egg-box" structure during ionic cross-linking, the influence of M/G ratio on gel properties, and the diffusion of substances within alginate hydrogels wikipedia.orgmdpi.comnih.gov. Predictive modeling can guide the design of new alginate derivatives and composite materials with desired characteristics, reducing the need for extensive experimental trial and error mdpi.comnih.gov.

Research in computational modeling has included molecular dynamics simulations to investigate the complexation of alginate oligomers with ions mdpi.com. Other models have focused on predicting the mesh properties of alginate hydrogels based on polymer properties like molecular weight and G-block content nih.gov.

Modeling Approach Simulated Aspect of Alginate Behavior Predictive Capabilities
Molecular Dynamics (MD) Ion-polymer interactions, gelation mechanism Understanding "egg-box" formation, influence of ion type mdpi.com
Continuum Models Mechanical properties of hydrogels Predicting storage modulus, swelling behavior nih.gov
Multi-phase Continuum Description Cross-linking process, material properties Simulating the formation and behavior of cross-linked networks mdpi.com
Quantum Chemical Calculations (e.g., MM+, PM3) Molecular dipole moments, self-assembly Investigating bioelectromechanical properties scirp.org

Studies utilizing computational models have successfully predicted the mesh size of alginate hydrogels with varying polymer and cross-linker concentrations nih.gov. Molecular simulations have also provided insights into the bioelectromechanical properties of alginates, suggesting that self-assembly can enhance polarization and the collective dipole moment scirp.org.

Q & A

Q. How to address interdisciplinary challenges in this compound’s application to drug delivery systems?

  • Strategies :
  • Collaborative design : Partner with pharmacologists to optimize release kinetics.
  • Cross-validation : Compare in silico permeability models (e.g., Caco-2) with in vivo absorption data.
  • Reference case studies from Nature Reviews Materials on polymer-drug interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.